molecular formula C16H13Br2N3O3 B1683308 2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol CAS No. 211555-05-4

2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol

Cat. No. B1683308
M. Wt: 455.1 g/mol
InChI Key: YVCXQRVVNQMZEI-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol is a chemical compound . It has a molecular formula of C16H14BrN3O3 .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol consists of a phenol group with two bromine atoms at the 2 and 6 positions, an amino group at the 4 position linked to a quinazolinyl group with two methoxy groups at the 6 and 7 positions .

Scientific Research Applications

Antioxidant and Cytotoxic Activity

Research has highlighted the significant human therapeutic properties of hybrid molecules, particularly those containing the quinazolin-4(3H)-one heterocycle moiety, due to its broad range of biological activities. Derivatives of quinazolin-4(3H)-one, when combined with polyphenolic compounds, have shown notable antiradical activity, with studies demonstrating their high antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. These compounds exhibit higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells, suggesting their potential as therapeutic agents in cancer treatment (Pele et al., 2022).

Corrosion Inhibition

Compounds derived from quinazolin-4(3H)-one have been studied for their corrosion inhibition properties. For instance, Schiff base derivatives have shown appreciable corrosion inhibition properties for mild steel in acidic media. This suggests their potential application in protecting metals from corrosion, which is a significant concern in various industrial sectors (Mishra et al., 2015).

Synthesis of Phenolic Derivatives for Enhanced Antioxidant Effect

The synthesis of new phenolic derivatives of quinazolin-4(3H)-one has been targeted to increase antioxidant activity. By evaluating their potential in vitro and performing quantum and thermodynamical calculations, some derivatives, particularly those with ortho diphenolic structures, have shown stronger antioxidant effects than known antioxidants, indicating their potential in developing new therapeutic agents with superior efficacy (Pele et al., 2022).

Anticancer Activity via Cell Cycle Arrest

Studies have also explored the anticancer potential of quinazoline-based analogs. One such study identified a novel quinazoline-based analog that induces G2/M cell cycle arrest and apoptosis in human lung cancer cells through a reactive oxygen species (ROS)-dependent mechanism. This suggests the potential application of quinazoline derivatives as anticancer agents (Shi et al., 2017).

Application in Material Science

Beyond their biological applications, quinazoline derivatives have potential uses in material science, such as in the development of fluorescent chemosensors for metal ions. For instance, a study describes the use of a quinazoline derivative as a highly selective fluorescent probe for zinc ions, indicating its potential application in imaging and sensing technologies (Saha et al., 2011).

properties

IUPAC Name

2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXQRVVNQMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274408
Record name WHI-P97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

CAS RN

211555-05-4
Record name WHI-P97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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